Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate is a complex organic compound with the molecular formula C23H22BrN5O3S and a molecular weight of 528.431 g/mol This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with methyl 4-formylbenzoate under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate can be compared with other similar compounds such as:
- Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
- Methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
- Methyl 4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique combination of the bromophenyl group and the triazole ring in this compound contributes to its distinct chemical and biological properties .
Biological Activity
Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate is a complex organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C25H20BrN5O3S
Molecular Weight: 523.4 g/mol
IUPAC Name: methyl 4-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
The compound features a triazole ring known for its diverse biological activities, a bromophenyl group that enhances lipophilicity, and a benzoate ester that contributes to its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzymes involved in cancer progression and microbial resistance.
- Antimicrobial Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The bromophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 15 |
Candida albicans | 14 |
These results indicate that the compound possesses moderate to strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have suggested that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves:
- Cell Cycle Arrest: The compound disrupts the normal cell cycle progression of cancer cells.
- Apoptosis Induction: It activates intrinsic apoptotic pathways leading to cell death.
A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 µM.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy:
A study published in the International Journal of Molecular Sciences evaluated various derivatives of triazole compounds, including this compound. The results indicated that these compounds exhibited significant antimicrobial activity against resistant strains of bacteria. -
Research on Cancer Cell Lines:
A comprehensive study investigated the effects of this compound on different cancer cell lines. It was found to inhibit proliferation effectively and induce apoptosis through mitochondrial pathways. This suggests potential therapeutic applications in oncology.
Properties
CAS No. |
303103-36-8 |
---|---|
Molecular Formula |
C25H20BrN5O3S |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20BrN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
ONGQBDWNRSXDDD-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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